2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole
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Overview
Description
The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole” contains several functional groups including a pyrazole ring, a phenyl ring, a thiazole ring, and a trifluoromethyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole, phenyl, and thiazole rings, along with the trifluoromethyl group. The arrangement of these groups within the molecule could have significant effects on its chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could in turn affect its solubility and stability .Scientific Research Applications
Synthesis and Structural Characterization
- Synthetic Approaches : Research has shown various synthetic methodologies for generating derivatives of pyrazole and thiazole compounds. For instance, the condensation of certain precursors with 3,5-dimethyl-1H-pyrazole has been utilized to produce thiazole derivatives with potential for further chemical modifications (Peet & Sunder, 1986); (Metwally, Abdelrazek, & Eldaly, 2016).
- Structural Insights and Ligand Design : The development of new hybrid ligands for metal coordination has been a significant area of application, demonstrating the utility of these compounds in creating complex metal-organic structures with potential applications in catalysis and materials science (Guerrero et al., 2008).
Biological Activity
- Anticancer Properties : Derivatives of 3,5-dimethyl-1H-pyrazole have been studied for their anticancer activities, with certain compounds showing promising results against specific cancer cell lines, highlighting their potential as therapeutic agents (Metwally, Abdelrazek, & Eldaly, 2016).
- Antimicrobial and Antifungal Activities : Synthesized compounds have been evaluated for their antimicrobial and antifungal efficacy, suggesting the potential of these derivatives in developing new antimicrobial agents (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).
- Corrosion Inhibition : The application of thiazole derivatives as corrosion inhibitors for metals in acidic environments demonstrates their utility in industrial processes, offering a method to protect metals from corrosion (Fouda, Abdel-Latif, Helal, & El-Hossiany, 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3S/c1-9-6-10(2)21(20-9)14-19-13(8-22-14)11-4-3-5-12(7-11)15(16,17)18/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBSXTAUFZGGJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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